Anti-HSV-1 Potency: 4'-Methyl-4'-thiothymidine vs. Parent 4'-Thiothymidine
In a head-to-head comparison within the same study, 4'-methyl-4'-thiothymidine inhibited 50% growth of HSV-1 at an IC50 of 0.04 µg/mL, whereas the parent compound 4'-thiothymidine achieved IC50 values below 0.3 µg/mL against HSV-1 and HSV-2 [1]. This represents an approximately 7.5-fold improvement in anti-HSV-1 potency conferred solely by the 4'-methyl substitution on the thiofuranose ring [1].
| Evidence Dimension | Anti-HSV-1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.04 µg/mL against HSV-1 |
| Comparator Or Baseline | 4'-Thiothymidine (parent compound): IC50 < 0.3 µg/mL against HSV-1/HSV-2 |
| Quantified Difference | Approximately 7.5-fold greater potency (0.04 vs. <0.3 µg/mL) |
| Conditions | HSV-1 growth inhibition assay (specific cell line and assay protocol not detailed in the summary report; study conducted at Okayama University of Science, 1994-1995) |
Why This Matters
For researchers procuring a 4'-thionucleoside for anti-herpesvirus studies, the 4'-methyl derivative offers quantitatively superior potency over the parent scaffold, reducing the amount of compound required per assay and potentially widening the therapeutic index.
- [1] Uenishi J et al. 1995 Fiscal Year Final Research Report Summary: Studies on specific structure of 4'-thionucleosides and the molecular recognition by kinases. KAKENHI-PROJECT-06455020. Okayama University of Science. View Source
